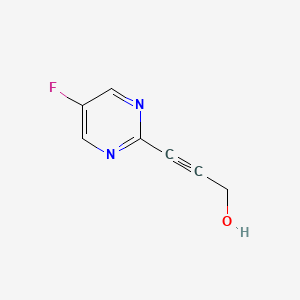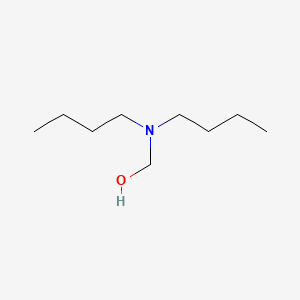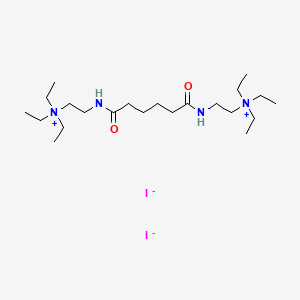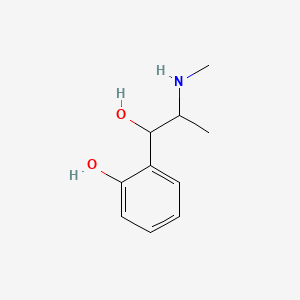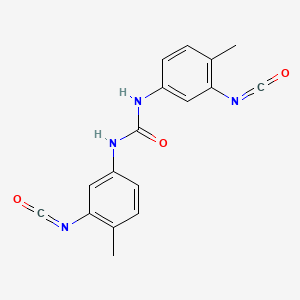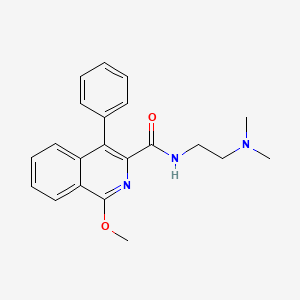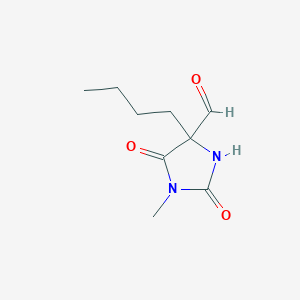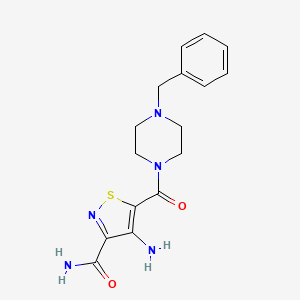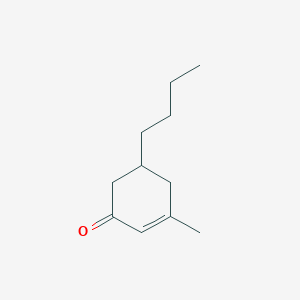
5-Butyl-3-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-3-methylcyclohex-2-en-1-one: is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring substituted with a butyl group at the 5-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexenone derivatives. For instance, starting with 3-methylcyclohex-2-en-1-one, a butyl group can be introduced at the 5-position using butyl lithium as a reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butyl-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Butyl-3-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: The compound may be studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their pharmacological properties. These derivatives could serve as lead compounds for the development of new drugs.
Industry: Industrially, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its structural features make it suitable for incorporation into various consumer products.
Wirkmechanismus
The mechanism of action of 5-Butyl-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-2-cyclohexen-1-one: This compound has a similar cyclohexenone structure but with different substituents.
Cyclohexenone: The parent compound without any substituents.
5-tert-Butyl-3-methylcyclohex-2-en-1-one: A similar compound with a tert-butyl group instead of a butyl group.
Uniqueness: 5-Butyl-3-methylcyclohex-2-en-1-one is unique due to the specific positioning of its butyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
5-butyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-10-6-9(2)7-11(12)8-10/h7,10H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
OINGYQSRTGHNQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(=CC(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


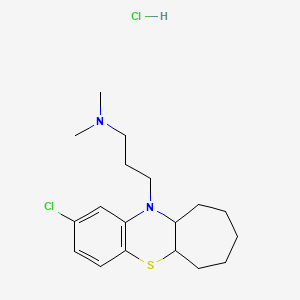
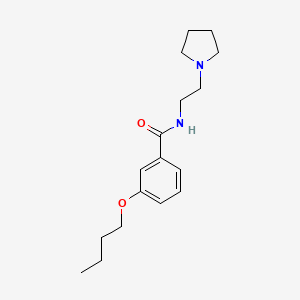
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)

